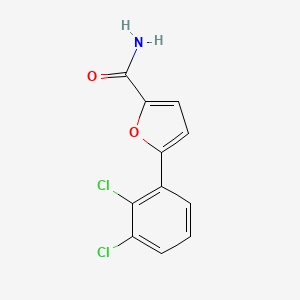
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)” is a variant of the neuropeptide Y, with D-Tryptophan (D-Trp) at the 32nd position . Neuropeptide Y is a protein that in humans is encoded by the NPY gene. It is a 36-amino acid neuropeptide that acts as a neurotransmitter in the brain and in the autonomic nervous system of humans .
Synthesis Analysis
The synthesis of “(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)” involves complex biological processes. Tryptophan (Trp), an essential amino acid, plays a crucial role in protein biosynthesis and serves as a precursor for the synthesis of multiple important bioactive compounds . Trp metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Molecular Structure Analysis
Tryptophan, the unique protein amino acid bearing an indole ring, has unique physico-chemical properties . It is the only amino acid that contains two rings in its lateral side-chain, namely the indole moiety composed of a benzene ring fused to a pyrrole ring, making it the largest coded amino acid in the natural series .
Chemical Reactions Analysis
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Physical And Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Safety And Hazards
Alterations of L-Trp-deriving compounds can be found associated with a variety of metabolic diseases and syndromes affecting those systems and organs responsible for maintaining the chemical, cellular, and behavioural homeostasis: the gut-liver apparatus and the neuroendocrine and immune systems along with the CNS .
Future Directions
properties
CAS RN |
178861-83-1 |
|---|---|
Product Name |
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT) |
Molecular Formula |
C8H6F2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-](/img/structure/B1171688.png)
![8-Methyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)dione](/img/structure/B1171693.png)
![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)
